Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Description
Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS 175526-97-3) is a heterocyclic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, due to its role in introducing chiral centers or functionalized heterocycles into target molecules .
Key properties include:
Properties
IUPAC Name |
2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMLEARVVVKXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167682 | |
| Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862372-68-7 | |
| Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862372-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid typically involves the protection of the amino group on the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The resulting Boc-protected pyrrolidine is then reacted with bromoacetic acid to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the acetic acid moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Common coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis involving this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then form various derivatives through further reactions .
Scientific Research Applications
Chemistry: In chemistry, Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and as a building block for bioactive molecules. Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-61-9)
(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-60-8)
- Key Differences :
Ring-Substituted Analogs
2-[1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic Acid (CAS 872850-31-2)
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic Acid (CAS 1352882-80-4)
Functional Group Variants
1-(6-Chloro-2-pyridyl)-4-piperidylamine Hydrochloride
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide
- Key Differences :
Comparative Data Table
Biological Activity
Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS No. 862372-68-7) is a compound featuring a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. Its unique structure allows it to play a significant role in medicinal chemistry, particularly in the synthesis of bioactive molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 862372-68-7 |
The presence of the Boc group allows for the protection of the amino functionality during synthetic processes, while the pyrrolidine ring contributes to the compound's conformational rigidity, influencing its biological interactions.
This compound acts primarily as a nucleophile due to its amino group. The Boc protecting group can be removed under acidic conditions, exposing the free amine which can then participate in various biochemical reactions. This reactivity is crucial for its applications in drug development and synthesis.
Antimicrobial and Antitumor Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Variants of pyrrolidine derivatives have been studied for their potential antitumor effects. For instance, certain pyrrolidine-based compounds have shown efficacy against murine leukemia cell lines, demonstrating their potential as anticancer agents .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, particularly against protozoan parasites like Trypanosoma brucei, which causes African sleeping sickness .
Case Studies and Research Findings
-
Improvement of Aqueous Solubility :
A study focused on enhancing the aqueous solubility of lapatinib-derived analogs highlighted that structural modifications could improve solubility without compromising potency against T. brucei. This illustrates how modifications similar to those in this compound can lead to improved pharmacological profiles . -
Synthesis and Applications :
The synthesis of this compound typically involves protecting the amino group with a Boc group followed by reaction with bromoacetic acid. This synthetic route is crucial for producing intermediates used in peptide synthesis and other pharmaceutical applications .
Comparative Analysis with Similar Compounds
To understand its uniqueness, a comparison with related compounds is essential:
| Compound Name | Key Features |
|---|---|
| 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine | Lacks acetic acid moiety |
| N-Boc-pyrrolidine-3-carboxylic acid | Contains a carboxylic acid group instead |
The presence of both the amino group and acetic acid moiety in this compound distinguishes it from these analogs, enhancing its potential as a versatile building block in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
